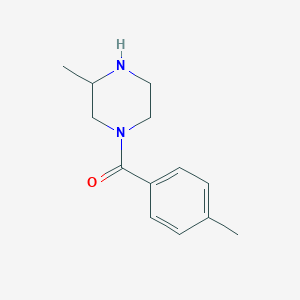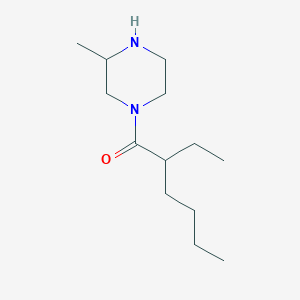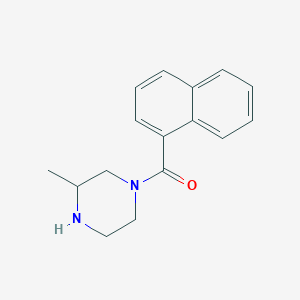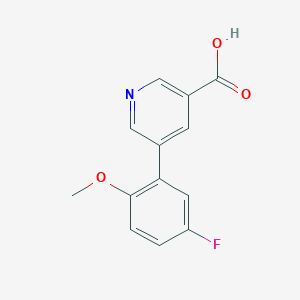
N-(3-Bromo-5-trifluoromethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-5-trifluoromethylphenyl)benzamide (NBTB) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 127-128°C. NBTB is a useful reagent in organic synthesis and has a variety of applications in the field of medicinal chemistry. It is a valuable tool for the study of biochemical and physiological processes, as well as the development of new drugs.
Applications De Recherche Scientifique
N-(3-Bromo-5-trifluoromethylphenyl)benzamide is widely used in scientific research, particularly in medicinal chemistry, where it is used as a reagent for the synthesis of various drugs. It is also used in the study of biochemical and physiological processes, as well as in the development of new drugs. N-(3-Bromo-5-trifluoromethylphenyl)benzamide has been used in studies of enzyme inhibition, protein-protein interactions, and molecular recognition. It has also been used in the study of receptor-ligand interactions, and in the study of the pharmacokinetics and pharmacodynamics of drugs.
Mécanisme D'action
N-(3-Bromo-5-trifluoromethylphenyl)benzamide is a small molecule inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is an important enzyme in the regulation of cellular metabolism and is involved in a variety of cellular processes, including cell cycle progression, gene expression, and apoptosis. N-(3-Bromo-5-trifluoromethylphenyl)benzamide binds to the active site of GSK-3 and inhibits its activity.
Biochemical and Physiological Effects
N-(3-Bromo-5-trifluoromethylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-Bromo-5-trifluoromethylphenyl)benzamide can inhibit the activity of GSK-3, resulting in increased glycogen synthesis and increased glucose uptake in cells. In addition, N-(3-Bromo-5-trifluoromethylphenyl)benzamide can inhibit the activity of protein kinase C, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. N-(3-Bromo-5-trifluoromethylphenyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Bromo-5-trifluoromethylphenyl)benzamide is a useful reagent for laboratory experiments due to its high solubility in aqueous and organic solvents, its low toxicity, and its low cost. It is also relatively stable in air and light, which makes it well-suited for use in long-term experiments. However, N-(3-Bromo-5-trifluoromethylphenyl)benzamide is not suitable for use in experiments involving high temperatures or strong acids or bases.
Orientations Futures
N-(3-Bromo-5-trifluoromethylphenyl)benzamide has a wide range of potential applications in scientific research, and there are many possible future directions for its use. These include further studies of its mechanism of action and its effects on cellular metabolism and gene expression. Additionally, N-(3-Bromo-5-trifluoromethylphenyl)benzamide could be used in the development of new drugs, as well as in the study of receptor-ligand interactions and the pharmacokinetics and pharmacodynamics of drugs. Finally, N-(3-Bromo-5-trifluoromethylphenyl)benzamide could be used in the study of protein-protein interactions and molecular recognition, as well as in the development of new drugs.
Méthodes De Synthèse
N-(3-Bromo-5-trifluoromethylphenyl)benzamide can be synthesized through a multi-step process beginning with the reaction of 3-bromo-5-trifluoromethylphenol and benzoyl chloride in anhydrous acetonitrile to form N-(3-bromo-5-trifluoromethylphenyl)benzoyl chloride. This intermediate is then treated with sodium hydroxide in methanol to yield N-(3-bromo-5-trifluoromethylphenyl)benzamide.
Propriétés
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-6-10(14(16,17)18)7-12(8-11)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBULXZINCCIJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-5-trifluoromethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)



![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)


